
1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine
Descripción general
Descripción
The compound "1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in medicinal chemistry. Pyrazole derivatives are often synthesized for their potential use as pharmacological agents, as well as for their interesting chemical properties. The compound contains a pyrazole ring, a methyl group at the 5-position, and a propan-2-amine substituent, indicating its potential for biological activity and chemical reactivity.
Synthesis Analysis
The synthesis of pyrazole derivatives can vary depending on the desired substituents and the complexity of the target molecule. For instance, the synthesis of 1-arylpyrazoles as potent σ1 receptor antagonists involves careful selection of substituents and a basic amine group, which is necessary for activity . Similarly, the synthesis of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine involves multiple steps, including characterization by NMR and IR spectroscopy, and X-ray crystallography . These methods could potentially be adapted for the synthesis of "1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using techniques such as X-ray diffraction, which provides detailed information about the crystallographic symmetry and molecular geometry . For example, the structure of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine displays orthorhombic crystallographic symmetry and engages in hydrogen bonding upon complexation with ZnCl2 . These structural insights are crucial for understanding the reactivity and potential interactions of "1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine" with biological targets or other chemical entities.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, including acylation, cyclization, and complexation with metals . The reactivity can be influenced by the nature of the substituents on the pyrazole ring, as seen in the synthesis of triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines through cyanoacetylation reactions . The presence of an amine group in "1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine" suggests that it could undergo similar reactions, potentially leading to the formation of new heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as melting points, solubility, and photoluminescence, can be significantly affected by their molecular structure . For example, the ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex exhibit a pronounced bathochromic shift in emission maximum upon transitioning from solution to the solid state . The optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives also vary with the substituents on the pyrazole and benzene moieties . These findings suggest that "1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine" may also display unique optical properties that could be explored for various applications.
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry and Drug Discovery
-
Agrochemistry
-
Coordination Chemistry and Organometallic Chemistry
-
Synthesis of Bioactive Chemicals
-
Pharmacological Activities
-
Antidiabetic Agents
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a compound similar to “1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine”, is used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
-
Antileishmanial and Antimalarial Activities
- Some hydrazine-coupled pyrazoles have been synthesized and evaluated for their antileishmanial and antimalarial activities .
- The results revealed that these compounds displayed superior antipromastigote activity and inhibition effects against Plasmodium berghei .
- These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
-
Antiproliferative Activity
-
Dipeptidylpeptidase 4 Inhibitors
- Compounds similar to “1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine”, such as 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, are used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .
- These compounds are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Direcciones Futuras
The future directions for “1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the broad range of activities exhibited by pyrazole derivatives, they may have potential for the development of new drugs .
Propiedades
IUPAC Name |
1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5(8)3-7-4-6(2)9-10-7/h4-5H,3,8H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGJHBXVKFERPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408339 | |
| Record name | 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine | |
CAS RN |
1025087-55-1 | |
| Record name | 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



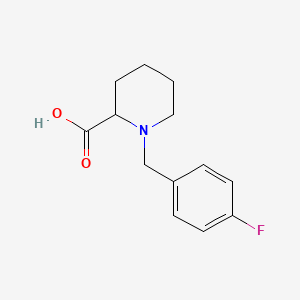
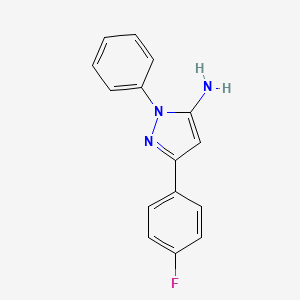
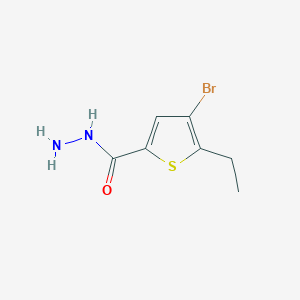

![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)
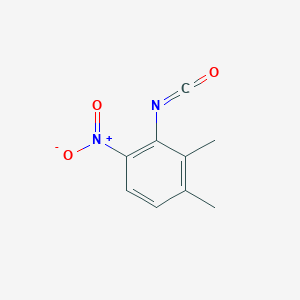
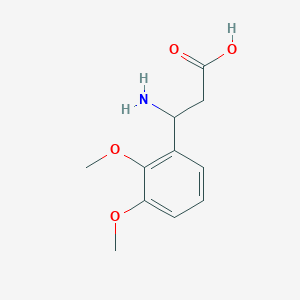
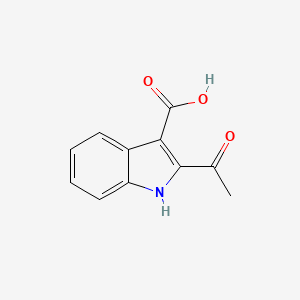
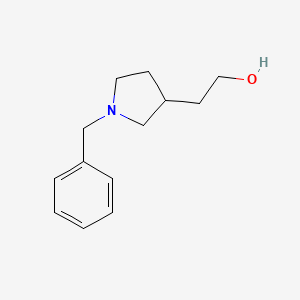
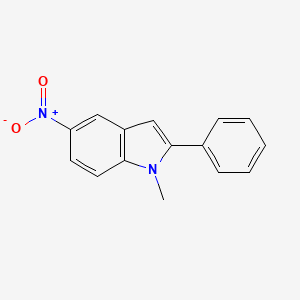

![2-[4-(Trifluoromethoxy)phenyl]propanedial](/img/structure/B1335825.png)

